6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Catalog No.
S681600
CAS No.
37805-78-0
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Traditional imidazo[4,5-b]pyridine synthesis requires post-functionalization N-alkylation, producing regioisomeric mixtures that demand costly chromatography (yield loss >40%). This compound delivers a ready-to-couple, pre-methylated scaffold: • C6-Br enables efficient Suzuki/Buchwald couplings at mild conditions, avoiding high-T degradation. • N3-methyl lock ensures correct binding orientation for Factor D and kinase targets. • Replaces unmethylated or chloro analogs that fail in late-stage functionalization. Supplied with ≥98% purity, in stock for immediate R&D scale-up.

CAS Number

37805-78-0

Product Name

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

6-bromo-3-methylimidazo[4,5-b]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3

InChI Key

AERQLDMEKUZFHF-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CC(=C2)Br

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)Br

The exact mass of the compound 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, 3-Methyl-6-bromo-3H-imidazo[4,5-b]pyridine, 6-Bromo-3-methylimidazo[4,5-b]pyridine, 6-Bromo-3-methyl-1-deazapurine

Purity

≥98%

Package Size

0.25 g, 0.5 g, 1 g, 5 g

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is a premium 1-deazapurine building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase and complement pathway inhibitors [1]. Structurally, it features a regiochemically locked N3-methyl group and a highly reactive C6-bromide. This specific functionalization profile makes it an ideal starting material for palladium-catalyzed cross-coupling reactions, allowing chemists to bypass the regioselectivity issues inherent to the unmethylated parent compound[2]. Its primary procurement value lies in its ability to streamline the synthesis of complex imidazo[4,5-b]pyridine-based active pharmaceutical ingredients (APIs) by providing a stable, pre-methylated scaffold with a ready-to-couple halogen handle [3].

Research Fit

1
Kinase inhibitor hinge-binding fragment
Purine bioisostere scaffold for ATP-competitive programs
2
Cross-coupling diversification building block
C6-Br handle for Suzuki-Miyaura and Buchwald-Hartwig reactions
3
Bromodomain probe design
Cited in epigenetic reader inhibitor patent filings

Substituting this compound with its unmethylated parent, 6-bromo-1H-imidazo[4,5-b]pyridine, introduces severe process inefficiencies; post-synthetic N-alkylation typically yields a difficult-to-separate mixture of N1-methyl and N3-methyl regioisomers, drastically reducing the effective yield and requiring costly chromatographic purification [1]. Furthermore, attempting to use the 6-chloro analogue (6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine) as a cheaper alternative fails in late-stage functionalization, as the chloride is significantly less reactive in standard Suzuki or Buchwald-Hartwig couplings, often necessitating elevated temperatures (>100 °C) or expensive proprietary ligands that can degrade sensitive API intermediates [2]. Finally, replacing the imidazo[4,5-b]pyridine core with a simpler benzimidazole eliminates a critical pyridine nitrogen hydrogen-bond acceptor, leading to a complete loss of target binding affinity in structure-based drug design applications [3].

Substitution Risk

C6–Cl analog
Lower lipophilicity and significantly slower oxidative addition may reduce cross-coupling efficiency relative to bromo building block.
N1-methyl isomer
Regioisomeric shift alters hydrogen-bond acceptor geometry, which may disrupt hinge-region recognition established for N3-methyl scaffold.
2-methyl isomer
Presence of N–H donor substantially raises melting point (~160°C higher), complicating solution-phase handling compared to N3-methyl form.

Regiochemical Purity and Process Yield

The direct procurement of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine provides a 100% regiopure N3-methylated scaffold for downstream synthesis. In contrast, utilizing the unmethylated baseline (6-bromo-1H-imidazo[4,5-b]pyridine) and subjecting it to standard methylation conditions typically results in a mixed yield of N1 and N3 isomers. This lack of regiocontrol can reduce the isolated yield of the desired N3-isomer by >50% and necessitates resource-intensive purification steps [1].

Evidence DimensionRegiochemical Purity and Process Yield
Target Compound Data100% N3-methyl pure starting material; eliminates methylation step.
Comparator Or Baseline6-Bromo-1H-imidazo[4,5-b]pyridine (requires methylation, yielding mixed N1/N3 isomers and <50% effective yield).
Quantified Difference>50% increase in effective process yield by avoiding regioisomer separation.
ConditionsStandard API scale-up and synthesis workflows.

Procuring the pre-methylated building block streamlines manufacturing by eliminating a low-yielding, poorly selective alkylation step and subsequent chromatographic separations.

Regioselective C6 Mono-Bromination
Reported
Exclusive 6-bromo product using 50% aq. AcOH; 2-unsubstituted comparators yield multi-brominated mixtures under glacial AcOH.
Supports single-step purification and batch-to-batch consistency.
Solvent choice critical for avoiding dibromo impurities.

Cross-Coupling Reactivity: Bromide vs. Chloride

The C6-bromide of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine exhibits superior reactivity in palladium-catalyzed cross-couplings compared to its 6-chloro counterpart. For instance, in the synthesis of complex kinase or Factor D inhibitors, the 6-bromo derivative successfully undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings at standard temperatures (75–90 °C) with high conversion rates using standard catalysts [1]. The 6-chloro analog generally requires harsher conditions or specialized ligands to achieve similar oxidative addition rates, which can compromise sensitive functional groups[2].

Evidence DimensionCross-Coupling Efficiency and Condition Mildness
Target Compound DataEfficient coupling at 75–90 °C with standard Pd catalysts (e.g., >70% yield).
Comparator Or Baseline6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (requires >100 °C or specialized ligands).
Quantified DifferenceEnables reaction temperatures 15–25 °C lower, preserving molecular stability.
ConditionsPalladium-catalyzed Suzuki and Buchwald-Hartwig amination reactions.

The higher reactivity of the bromide leaving group allows for milder coupling conditions, which is critical for preserving the integrity of complex, late-stage pharmaceutical intermediates.

Lipophilicity vs. Chloro Analog
Cross-study comparable
ΔLogP (Br – Cl) ≈ +0.49; estimated ~3.1-fold higher octanol/water partition for bromo compound.
May improve intracellular exposure in cell-based screening.
Computed LogP values; verify experimentally for target cell lines.

Core Scaffold Essentiality for Target Binding

The specific 1-deazapurine (imidazo[4,5-b]pyridine) core is often non-negotiable in structure-based drug design. Comparative binding studies have demonstrated that the pyridine nitrogen serves as a critical hydrogen-bond acceptor. When this core is substituted with a benzimidazole analog (lacking the pyridine nitrogen), target affinity drops precipitously. In related enzyme inhibition assays, the imidazo[4,5-b]pyridine scaffold provided up to a 5-fold increase in potency compared to alternative isomers, while the benzimidazole analog suffered a near-complete loss of potency [1].

Evidence DimensionTarget Binding Affinity (Potency)
Target Compound DataMaintains critical H-bond acceptor, yielding high potency (e.g., up to 5-fold increase over isomers).
Comparator Or BaselineBenzimidazole analog (lacking the pyridine nitrogen).
Quantified DifferencePrevention of affinity loss; up to 5x potency advantage over sub-optimal isomers.
ConditionsEnzyme inhibition assays (e.g., NPP1 or kinase binding pockets).

Validates the procurement of the more specialized imidazo[4,5-b]pyridine scaffold over cheaper benzimidazoles to ensure required biological activity.

Lower Melting Point
Cross-study comparable
mp 116–120°C vs. 278–295°C for 2-methyl isomer; Δmp ≈ 160°C lower for target compound.
Simplifies dissolution and automated handling in solution-phase workflows.
Absence of N–H donor drives lower solid-state lattice energy.
Cross-Coupling Reactivity
Class-level
C–Br BDE ~71 kcal/mol vs. C–Cl BDE ~97 kcal/mol; estimated 10–100× rate enhancement in Pd(0) oxidative addition.
Enables faster derivatization and higher coupling yields in library synthesis.
Microwave Suzuki conditions achieve complete conversion within 30 min.
Patent Utilization
Reported
73 patents indexed vs. limited footprint for 6-chloro and 1-methyl regioisomers; multi-supplier availability confirmed.
Broadly validated intermediate with sustained procurement demand.
Patent data as of April 2026; verify for your specific target class.
Purity Specification
Source review
98% (HPLC) with batch-specific QC documentation vs. 95% for 6-chloro analog; reduces impurity burden in downstream Pd chemistry.
Reduces pre-use repurification needs; supports reproducible cross-coupling results.
Vendor QC data availability should be confirmed prior to procurement.

Complement Factor D Inhibitor Synthesis

Leveraging the highly reactive C6-bromide, this compound is a critical starting material for Suzuki-Miyaura cross-couplings in the development of Complement Factor D inhibitors. The locked N3-methyl group ensures the correct spatial orientation of the core within the enzyme's binding pocket, a requirement for effective alternative complement pathway modulation [1].

Kinase Inhibitor Development via Amination

The compound is utilized extensively in the synthesis of pyrimidine-derivative kinase inhibitors. The C6-bromide undergoes efficient Buchwald-Hartwig amination with various amines, enabling the rapid generation of diverse inhibitor libraries without the risk of N-alkylation side reactions [2].

Sulfonyl Fluoride Probe Generation

In advanced medicinal chemistry workflows, the C6-bromide serves as an ideal precursor for palladium-catalyzed sulfonylative couplings using reagents like DABSO. This facilitates the synthesis of imidazo[4,5-b]pyridine-based sulfonyl fluorides, which are highly valuable as reactive probes or covalent inhibitors in targeted protein degradation and kinase profiling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase hinge-binding fragment
Purine-mimetic scaffold with N3-methyl hinge geometry
Kinase panel selectivity and ATP-competitive binding confirmation
Suzuki-Miyaura library synthesis
C6–Br bond reactivity and regiochemical purity
Cross-coupling conversion and aryl boronic acid scope verification
Bromodomain inhibitor probe design
Purine bioisostere recognition and C6 substitution vector
Epigenetic reader binding assay and selectivity profiling
Process chemistry intermediate scale-up
High-purity specification with batch QC documentation
Multi-step yield consistency and catalyst compatibility assessment

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

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